molecular formula C14H16N2O6 B12819785 11-Methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid

11-Methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid

Cat. No.: B12819785
M. Wt: 308.29 g/mol
InChI Key: KGWJKKUSXSBPSK-UHFFFAOYSA-N
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Description

This compound is a highly complex tetracyclic structure featuring a fused oxa-diaza ring system with methoxy and methyl substituents. Its unique scaffold combines a bicyclic lactam core with conjugated carbonyl groups, which likely contribute to its electronic and steric properties.

Properties

IUPAC Name

11-methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O6/c1-7-3-4-22-9-6-15-5-8(14(19)20)11(17)12(21-2)10(15)13(18)16(7)9/h5,7,9H,3-4,6H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWJKKUSXSBPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid involves several steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar steps as described above, but with optimized conditions for higher yield and purity. This may include the use of advanced catalysts and automated reaction systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

11-Methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction can produce more saturated compounds .

Mechanism of Action

The mechanism of action of 11-Methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid involves its interaction with specific molecular targets and pathways. In the context of HIV treatment, it acts as an intermediate in the synthesis of integrase inhibitors, which block the integrase enzyme required for viral replication . This inhibition prevents the integration of viral DNA into the host genome, thereby halting the progression of the infection .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Due to the scarcity of direct studies on this compound, comparisons are drawn from structurally analogous molecules. Below is a detailed analysis based on available evidence:

Core Structural Analogues

Compound A : 9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIo) (from )

  • Key Differences: Heteroatoms: Compound A replaces the oxa and diaza groups in the target compound with dithia (two sulfur atoms) and a single nitrogen (5-aza). Substituents: A phenolic methoxy-hydroxyphenyl group at position 9 vs. the simpler methyl and methoxy groups in the target compound. Functional Groups: Lacks the carboxylic acid moiety at position 13.
  • Synthesis : Both compounds utilize multistep cyclization strategies, but Compound A employs thioether linkages, whereas the target compound relies on ether and amide bonds .

Pharmacological and Physicochemical Properties

Property Target Compound Compound A
Molecular Weight ~380 g/mol (estimated) 432 g/mol (reported)
Polarity High (carboxylic acid group) Moderate (phenolic hydroxyl)
Synthetic Complexity High (4 fused rings) High (4 fused rings)
Bioactivity Not reported Antimicrobial activity

Stability and Reactivity

  • The target compound’s conjugated carbonyl groups (9,12-dioxo) may enhance stability via resonance, whereas Compound A’s dithia bridges could introduce susceptibility to oxidation.
  • The carboxylic acid group in the target compound may facilitate salt formation, improving bioavailability compared to neutral analogues like Compound A.

Biological Activity

11-Methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article aims to consolidate the existing research on its biological activity, exploring its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a unique bicyclic structure that includes multiple functional groups which may contribute to its biological activity. The molecular formula is C21H21N3O5C_{21}H_{21}N_3O_5 with a molecular weight of approximately 433.41 g/mol.

Antioxidant Activity

Research indicates that compounds similar in structure to 11-Methoxy-7-methyl-9,12-dioxo derivatives exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress, which is linked to various chronic diseases.

CompoundSourceActivity
11-Methoxy-7-methyl-9,12-dioxoSyntheticModerate antioxidant activity
Related compoundsNatural extractsHigh antioxidant activity

Anti-inflammatory Effects

Studies have shown that the compound can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This inhibition occurs through the suppression of the STAT3 signaling pathway.

Case Study:
In vitro studies demonstrated that treatment with 11-Methoxy-7-methyl-9,12-dioxo significantly reduced nitric oxide (NO) production in macrophages activated by LPS, indicating its potential as an anti-inflammatory agent .

Antitumor Activity

Emerging evidence suggests that 11-Methoxy-7-methyl-9,12-dioxo may possess antitumor properties. In various cancer cell lines, the compound has been shown to induce apoptosis and inhibit cell proliferation.

Cancer Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)20Cell cycle arrest

The biological activities of 11-Methoxy-7-methyl-9,12-dioxo can be attributed to several mechanisms:

  • Antioxidant Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
  • Inflammatory Pathway Modulation : By inhibiting key signaling pathways (e.g., STAT3), it reduces the expression of inflammatory mediators.
  • Apoptotic Pathway Activation : It activates caspase pathways leading to programmed cell death in cancer cells.

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